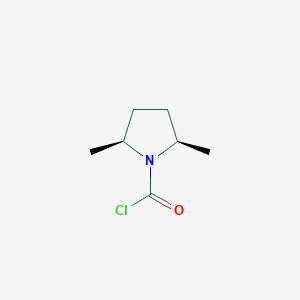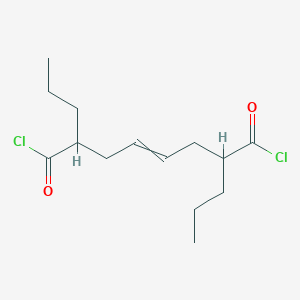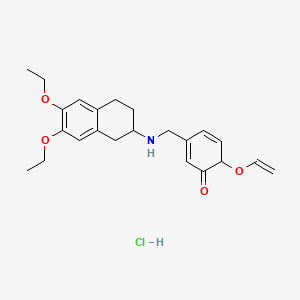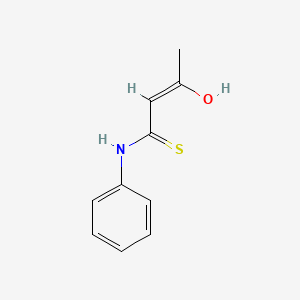
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (2R,5S) configuration. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of (2R,5S)-2,5-dimethylpyrrolidine with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(2R,5S)−2,5−Dimethylpyrrolidine+SOCl2→(2R,5S)−2,5−Dimethylpyrrolidine−1−carbonylchloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining the stereochemistry of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2R,5S)-2,5-dimethylpyrrolidine and hydrochloric acid.
Reduction: It can be reduced to (2R,5S)-2,5-dimethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
(2R,5S)-2,5-Dimethylpyrrolidine: Formed from hydrolysis and reduction reactions.
Applications De Recherche Scientifique
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as it influences the spatial arrangement of the reactants and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
- (2S,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
- (2S,5R)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
Uniqueness
The (2R,5S) configuration of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride imparts unique stereochemical properties that differentiate it from its diastereomers and enantiomers. This specific configuration can lead to different reactivity and selectivity in chemical reactions, making it valuable for the synthesis of chiral compounds with desired biological activities.
Propriétés
Numéro CAS |
73301-09-4 |
|---|---|
Formule moléculaire |
C7H12ClNO |
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
(2S,5R)-2,5-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-4-6(2)9(5)7(8)10/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
UWSQEHVMGKICDS-OLQVQODUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](N1C(=O)Cl)C |
SMILES canonique |
CC1CCC(N1C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)



![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)

![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
